molecular formula C26H20N4OS2 B11550660 1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea

1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea

Cat. No.: B11550660
M. Wt: 468.6 g/mol
InChI Key: HFFKSPYSKXWUSJ-UHFFFAOYSA-N
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Description

1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a diphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Diphenylmethylsulfanyl Group: This step involves the reaction of diphenylmethanol with a suitable thiolating agent to form the diphenylmethylsulfanyl group.

    Coupling with Naphthalene: The final step involves coupling the thiadiazole derivative with a naphthalene-based isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The diphenylmethylsulfanyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake. The naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Uniqueness

1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea is unique due to its combination of a thiadiazole ring, a naphthalene moiety, and a diphenylmethylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the naphthalene moiety can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially leading to unique biological activities.

Properties

Molecular Formula

C26H20N4OS2

Molecular Weight

468.6 g/mol

IUPAC Name

1-(5-benzhydrylsulfanyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C26H20N4OS2/c31-24(27-22-17-9-15-18-10-7-8-16-21(18)22)28-25-29-30-26(33-25)32-23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-17,23H,(H2,27,28,29,31)

InChI Key

HFFKSPYSKXWUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)NC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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